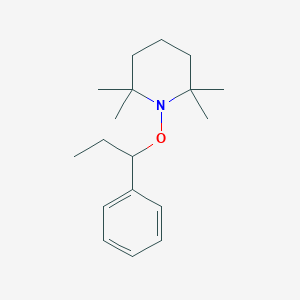
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- is an organic compound belonging to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups and a phenylpropoxy group. This compound is known for its applications in various fields, including polymer chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- typically involves the reaction of 2,2,6,6-tetramethylpiperidine with 1-phenylpropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous toluene.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- has several applications in scientific research:
Polymer Chemistry: It is used as an initiator for stable free radical polymerizations, allowing for accurate control of molecular weight and polydispersity.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique structural properties.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- involves its ability to form stable radicals. This property is utilized in polymerization reactions where the compound acts as a mediator, controlling the growth of polymer chains by reversible capping and preserving the propagating polymer chain . The molecular targets and pathways involved include the formation of carbon radicals and nitroxyl radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in organic synthesis.
Uniqueness
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- is unique due to its combination of a piperidine ring with a phenylpropoxy group, which imparts specific chemical properties and reactivity. Its ability to form stable radicals makes it particularly valuable in polymer chemistry and material science applications.
Eigenschaften
CAS-Nummer |
178625-99-5 |
|---|---|
Molekularformel |
C18H29NO |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1-(1-phenylpropoxy)piperidine |
InChI |
InChI=1S/C18H29NO/c1-6-16(15-11-8-7-9-12-15)20-19-17(2,3)13-10-14-18(19,4)5/h7-9,11-12,16H,6,10,13-14H2,1-5H3 |
InChI-Schlüssel |
PULYSZMNMANRAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


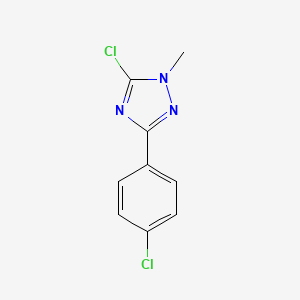

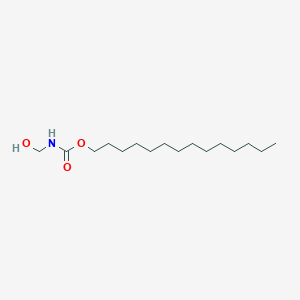
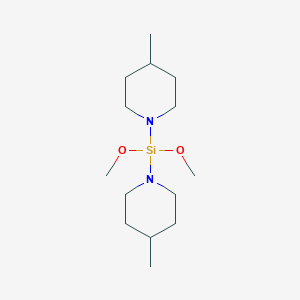
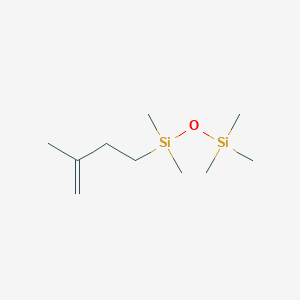
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
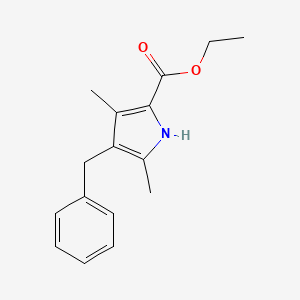
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)


![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
